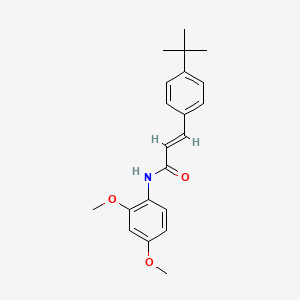

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

CAS No.: 256955-11-0

Cat. No.: VC6824420

Molecular Formula: C21H25NO3

Molecular Weight: 339.435

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256955-11-0 |

|---|---|

| Molecular Formula | C21H25NO3 |

| Molecular Weight | 339.435 |

| IUPAC Name | (E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C21H25NO3/c1-21(2,3)16-9-6-15(7-10-16)8-13-20(23)22-18-12-11-17(24-4)14-19(18)25-5/h6-14H,1-5H3,(H,22,23)/b13-8+ |

| Standard InChI Key | VEZGPUBJXQODRV-MDWZMJQESA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |

Introduction

(2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound belonging to the class of amide derivatives. It is characterized by its unique structural features, which include a propenamide backbone with a 4-tert-butylphenyl group and a 2,4-dimethoxyphenyl group attached to the nitrogen atom. This compound is synthesized through reactions involving appropriate amines and acid chlorides or carboxylic acids, requiring careful control of temperature and pH to optimize yields and minimize side reactions.

Synthesis Methods

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the reaction of an amine with an acid chloride or a carboxylic acid. This process requires precise conditions to ensure the desired product is formed efficiently.

Potential Applications

As an amide derivative, (2E)-3-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide may have potential applications in various scientific fields. Amide derivatives often participate in biological interactions, such as enzyme inhibition or receptor binding, which could be explored for therapeutic or biochemical uses.

Mechanism of Action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume